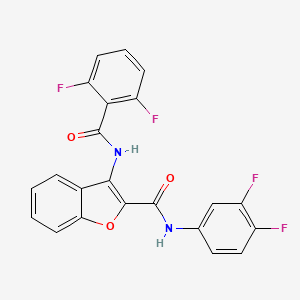
3-(2,6-difluorobenzamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-difluorobenzamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide, also known as DFB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer treatment. DFB belongs to a class of compounds called benzofuran derivatives, which have been shown to have anti-cancer properties. In
科学的研究の応用
Molecular Aggregation and Interaction Studies
- Research into C–H⋯F interactions involving the 2,5-difluorobenzene group has demonstrated the role of fluorine in aggregation and complex C–F/C–H disorder. A study by Mocilac, Osman, and Gallagher (2016) found that difluorophenylbenzamides aggregate via N–H⋯OC intermolecular interactions, often combined with intermolecular C–H⋯O/F/π interactions and F⋯F contacts, highlighting the 2,5-difluorobenzene effect for shorter C–H⋯F contacts than normally expected (Mocilac et al., 2016).
Antibacterial Applications
- Straniero et al. (2023) investigated 2,6-difluorobenzamides for their antibacterial properties, particularly focusing on their ability to interfere with the bacterial cell division cycle by inhibiting the protein FtsZ. This research underscores the potential of difluorobenzamide derivatives as antibacterial drugs (Straniero et al., 2023).
Catalysis and Chemical Synthesis
- The synthesis of novel α,α-difluorohomophthalimides via copper-catalyzed tandem cross-coupling−cyclization of 2-halobenzamides with α,α-difluoro Reformatskii reagent demonstrates the versatility of fluorinated benzamides in facilitating efficient chemical synthesis processes (Pan, Holmes, & Tumelty, 2005).
Insights into Fluorination Effects
- A comparative study involving conformational analysis and molecular docking of 2,6-difluoro-3-methoxybenzamide and its non-fluorinated analogues provided insights into the impact of fluorination on FtsZ inhibition and anti-S. aureus activity. The study highlighted the significance of the difluorobenzamide motif for allosteric inhibition, demonstrating the crucial role of fluorine atoms in influencing the molecular conformation and interaction with biological targets (Barbier et al., 2023).
特性
IUPAC Name |
3-[(2,6-difluorobenzoyl)amino]-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F4N2O3/c23-13-9-8-11(10-16(13)26)27-22(30)20-19(12-4-1-2-7-17(12)31-20)28-21(29)18-14(24)5-3-6-15(18)25/h1-10H,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMJLYQHNYGHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

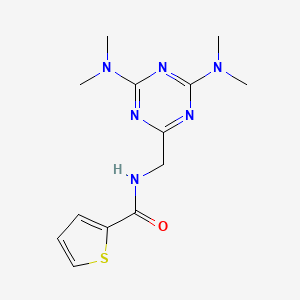

![2-{[1,2-Dihydroacenaphthylen-5-YL(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol](/img/structure/B2609996.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2609999.png)
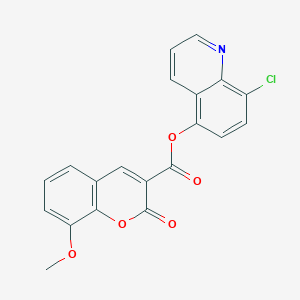
![1-[1-(Phenylsulfanyl)prop-1-en-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B2610002.png)
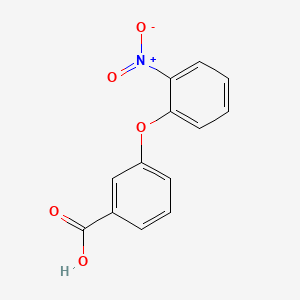
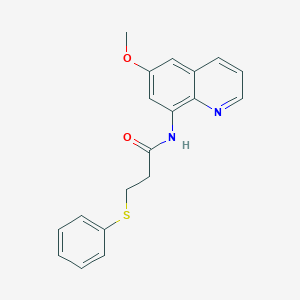
![2-((3-(2,5-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2610006.png)
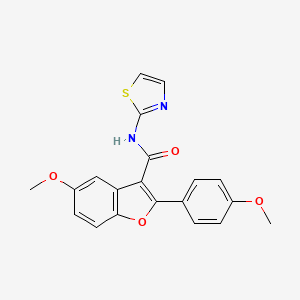
![4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-2-propan-2-ylmorpholine](/img/structure/B2610010.png)
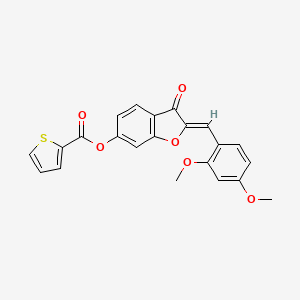
![2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2610015.png)